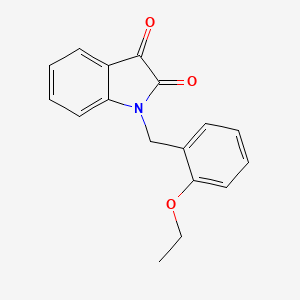

1-(2-Ethoxybenzyl)indoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-21-15-10-6-3-7-12(15)11-18-14-9-5-4-8-13(14)16(19)17(18)20/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFFHCPFKIYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Ethoxybenzyl Indoline 2,3 Dione and Its Analogues

Established and Novel Synthetic Pathways for the Indoline-2,3-dione Core Structure

The indoline-2,3-dione, or isatin (B1672199), nucleus is a versatile building block in organic synthesis. Its preparation has been the subject of extensive research, leading to the development of several reliable synthetic routes. These methods can be broadly categorized into condensation-based approaches, oxidative transformations, and the classical Sandmeyer isatin synthesis.

Condensation-Based Approaches Utilizing Indole (B1671886) or Indoline (B122111) Precursors

The direct functionalization of indole and its derivatives presents a straightforward route to the indoline-2,3-dione core. These methods often involve the introduction of oxygen functionalities at the C2 and C3 positions. While not as common as other methods for the initial synthesis of the core, condensation reactions of appropriately substituted precursors can be employed. For instance, the condensation of an aniline (B41778) with a suitable three-carbon synthon can lead to the formation of the heterocyclic ring system.

Oxidative Methods for Dioxoindoline Ring Formation

Oxidative methods have emerged as a powerful and often more environmentally benign approach to the synthesis of isatins. These strategies typically involve the oxidation of indole or oxindole (B195798) precursors. A variety of oxidizing agents and reaction conditions have been explored to achieve this transformation efficiently.

Recent advancements have focused on metal-free oxidation conditions. For example, the oxidation of indoles can be achieved using a combination of iodine (I2) and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO). This method offers a direct route to isatins from readily available starting materials. Similarly, the oxidation of oxindoles using molecular oxygen in the presence of tert-butyl nitrite (B80452) as an additive provides a mild and metal-free synthesis of isatins.

A summary of selected oxidative methods for the synthesis of the indoline-2,3-dione core is presented in the table below.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Indole | I2/TBHP | DMSO | 80 | Moderate to Good |

| Oxindole | O2/tert-butyl nitrite | Not Specified | Not Specified | Good |

| 2'-Aminoacetophenones | I2/TBHP | Not Specified | Not Specified | Good |

Sandmeyer Isatin Synthesis and Its Modifications

The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of isatins and their derivatives. nih.gov The traditional procedure involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. ijrrjournal.com Subsequent cyclization of this intermediate in the presence of a strong acid, typically concentrated sulfuric acid, affords the desired isatin. nih.gov

This method is particularly valuable for producing a wide range of substituted isatins, as the substitution pattern on the final product is determined by the starting aniline. nih.gov However, the classical Sandmeyer synthesis can suffer from harsh reaction conditions and may not be suitable for anilines bearing sensitive functional groups.

To address these limitations, several modifications to the Sandmeyer synthesis have been developed. These modifications often focus on improving the yield, simplifying the procedure, or employing milder reaction conditions. For instance, alternative cyclization agents and solvent systems have been explored to enhance the efficiency and substrate scope of the reaction.

Regioselective N-Alkylation Strategies for 1-(2-Ethoxybenzyl)indoline-2,3-dione

Once the indoline-2,3-dione core is synthesized, the next crucial step in the preparation of this compound is the regioselective introduction of the 2-ethoxybenzyl group at the nitrogen atom. N-alkylation of isatin is a well-established transformation, and various methods have been developed to achieve this with high efficiency.

Synthesis via Reaction of Indoline-2,3-dione with 2-Ethoxybenzyl Halides

The most direct and common method for the N-alkylation of isatin involves its reaction with an appropriate alkylating agent, in this case, a 2-ethoxybenzyl halide (e.g., 2-ethoxybenzyl chloride or bromide). This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the isatin, generating a nucleophilic isatin anion that subsequently attacks the electrophilic benzyl (B1604629) halide.

A variety of bases and solvents can be employed for this transformation, with the choice often depending on the reactivity of the specific substrates and the desired reaction conditions. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). nih.gov Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (DMSO) are frequently used to facilitate the reaction.

Microwave-assisted synthesis has also been shown to be an effective technique for the N-alkylation of isatins, often leading to significantly reduced reaction times and improved yields. nih.gov

A general procedure for the synthesis of N-substituted isatins involves stirring a mixture of isatin and a base like potassium carbonate in a solvent such as DMF at room temperature, followed by the addition of the alkyl or benzyl halide and heating the mixture. scispace.comkoreascience.kr

The table below summarizes typical conditions for the N-alkylation of isatin with benzyl halides, which are analogous to the synthesis of this compound.

| Alkylating Agent | Base | Solvent | Method | Temperature (°C) | Time | Yield (%) |

| Benzyl Halide | K2CO3 | DMF | Conventional | 80 | 12 h | ~95 |

| Benzyl Halide | K2CO3/Cs2CO3 | DMF/NMP | Microwave | Not Specified | Shortened | High |

| Benzyl Chloride | KF/Alumina | Acetonitrile | Reflux | Reflux | 2 h | High |

Exploration of Multicomponent Reaction Approaches for N-Substitution

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an attractive strategy for the efficient construction of complex molecules. While the direct one-pot synthesis of N-substituted isatins through MCRs is less common than the two-step approach of core synthesis followed by N-alkylation, there is growing interest in developing such methodologies.

One potential MCR approach could involve the in-situ formation of the isatin core followed by its immediate N-functionalization. For instance, a reaction between an aniline, a suitable glyoxal (B1671930) derivative, and 2-ethoxybenzylamine (B1581976) under specific catalytic conditions could potentially lead to the formation of this compound in a single step. However, the development of such a specific MCR for this target molecule would require significant research and optimization to control the regioselectivity and achieve high yields.

Currently, MCRs involving isatin as a starting material are more commonly employed for the diversification of the C3 position or for the synthesis of spirocyclic derivatives, rather than for direct N-substitution.

Synthesis of Diversified Indoline-2,3-dione Derivatives for Structure-Activity Exploration

To investigate the full therapeutic potential of the indoline-2,3-dione core, a wide array of derivatives is necessary. The synthetic diversification of this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. The following sections detail established and novel methodologies for the preparation of various classes of indoline-2,3-dione analogues.

Preparation of Schiff Bases and Hydrazones from Isatin Derivatives

The carbonyl group at the C-3 position of the indoline-2,3-dione nucleus is highly reactive and serves as a key site for derivatization. Condensation reactions with primary amines and hydrazines readily yield Schiff bases and hydrazones, respectively. These reactions are typically straightforward, often requiring simple heating in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.govjst.go.jpnih.govnih.gov

Schiff Bases: The reaction of an N-substituted isatin, such as this compound, with various aromatic or aliphatic primary amines leads to the formation of the corresponding 3-iminoindolin-2-one derivatives. nih.govnih.gov This method allows for the introduction of a wide range of substituents, enabling a thorough exploration of the steric and electronic requirements for biological activity.

Hydrazones: Similarly, reacting the isatin core with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, carbohydrazides) produces 3-hydrazonoindolin-2-one compounds. nih.govjst.go.jpnih.gov Hydrazones are of particular interest as they can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov The azomethine group (-C=N-) in both Schiff bases and hydrazones is a key pharmacophore that contributes to the biological activity of these molecules. nih.govmdpi.com

| Reactant 1 (Isatin Derivative) | Reactant 2 (Amine/Hydrazine) | Product Type | Typical Reaction Conditions |

| This compound | Aromatic Primary Amine | Schiff Base | Ethanol, Reflux |

| This compound | Substituted Hydrazine | Hydrazone | Ethanol, Acetic Acid (catalyst), Reflux |

| Substituted Isatin | Nalidixic acid hydrazide | Schiff Base | Not specified |

This table presents generalized reaction conditions for the synthesis of Schiff bases and hydrazones from isatin derivatives.

Synthesis of Spirocyclic Indoline-2,3-dione Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique and conformationally constrained chemical space. The synthesis of spiro-indoline-2,3-diones often involves cycloaddition reactions or multi-component reactions where the C-3 carbonyl carbon of the isatin becomes the spiro center. nih.govbeilstein-journals.orgnih.gov

One common approach is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of isatin and an α-amino acid, with various dipolarophiles. nih.gov This methodology allows for the stereoselective construction of complex spiro-pyrrolidinyl-oxindoles.

Another strategy involves the three-component reaction of an arylamine, isatin, and a cyclic active methylene (B1212753) compound like cyclopentane-1,3-dione. beilstein-journals.org These reactions, often carried out in a solvent like acetic acid at room temperature, can efficiently generate novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.org The Darzens reaction of isatins with phenacyl bromides in the presence of a base is another effective method for synthesizing spiro[indoline-3,2'-oxiran]-2-ones. beilstein-journals.org

| Isatin Derivative | Reagents | Product Type | Reaction Type |

| N-substituted Isatin | Alicyclic aminocarboxamide, Catalyst (e.g., alum) | Spiro[quinazoline-indoline]-dione | Condensation |

| Isatin | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Three-component reaction |

| Isatin | Phenacyl bromide, K2CO3 | Spiro[indoline-oxirane]-one | Darzens reaction |

This table illustrates various synthetic routes to spirocyclic indoline-2,3-dione compounds.

Development of Indoline-2,3-dione-Based Molecular Hybrids

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The indoline-2,3-dione scaffold is an excellent platform for developing such hybrids due to its synthetic tractability.

One method for creating these hybrids involves linking the isatin moiety to another heterocyclic system via a flexible or rigid linker. For example, isatin-based benzene (B151609) sulfonamide derivatives have been synthesized by reacting 3-hydrazonoindolin-2-one intermediates with substituted benzene sulfonyl chlorides. nih.govacs.org

Another approach is the creation of indole-coumarin hybrids, where the two bioactive nuclei are combined. ekb.egekb.eg These syntheses can involve multi-step procedures, starting from a building block that incorporates both structural motifs, followed by cyclization or condensation reactions to form the final hybrid molecule. ekb.egekb.eg The development of 1,2,3-triazole hybrids containing both isatin and phenolic moieties has also been explored through regioselective copper(I)-catalyzed 1,3-dipolar cycloaddition reactions. nih.gov

| Isatin-Based Intermediate | Second Pharmacophore | Linkage Strategy | Hybrid Product Type |

| 3-Hydrazonoindolin-2-one | Benzene sulfonyl chloride | Sulfonamide bond formation | Isatin-sulfonamide hybrid |

| Isatin | Coumarin precursor | Multi-step synthesis with dehydration/cyclization | Indole-coumarin hybrid |

| 1-(2-azidoethyl)isatin | Phenolic acid propargyl esters | 1,3-Dipolar cycloaddition | Isatin-triazole-phenol hybrid |

This table provides examples of strategies for the synthesis of indoline-2,3-dione-based molecular hybrids.

Comprehensive Analytical Characterization for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For 1-(2-Ethoxybenzyl)indoline-2,3-dione, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for a comprehensive characterization.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While specific experimental data for this compound is not publicly available in the searched literature, a detailed prediction of the ¹H NMR spectrum can be made based on the analysis of closely related N-substituted isatin (B1672199) analogs.

The expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the indoline-2,3-dione core, the ethoxy group, and the benzyl (B1604629) substituent. The four aromatic protons of the indoline (B122111) ring system would typically appear as a complex multiplet in the downfield region, approximately between δ 7.0 and 7.8 ppm. The benzylic methylene (B1212753) protons (N-CH₂) are expected to produce a singlet at around δ 4.9-5.1 ppm. The protons of the 2-ethoxybenzyl group would also be clearly distinguishable. The four aromatic protons of this ring would resonate in the aromatic region. The quartet of the ethoxy methylene protons (-O-CH₂-) would likely be observed around δ 4.0-4.2 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethoxy group would appear as a triplet further upfield, typically around δ 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on analogous structures and require experimental verification.)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.0 | m | 4H | Indoline Aromatic Protons |

| ~7.3-6.8 | m | 4H | Benzyl Aromatic Protons |

| ~5.1-4.9 | s | 2H | N-CH₂ (Benzylic) |

| ~4.2-4.0 | q | 2H | O-CH₂ (Ethoxy) |

| ~1.5-1.3 | t | 3H | CH₃ (Ethoxy) |

Complementing the proton NMR, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, the spectrum would be characterized by signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons. The two carbonyl carbons of the dione (B5365651) moiety are the most downfield, with the C3-ketone typically resonating around δ 183 ppm and the C2-amide carbonyl around δ 158 ppm. The aromatic carbons of both the indoline and benzyl rings would appear in the δ 110-151 ppm range. The benzylic methylene carbon (N-CH₂) would likely be found around δ 44-46 ppm. The ethoxy group carbons would be observed with the O-CH₂ signal at approximately δ 64 ppm and the CH₃ signal at around δ 15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on analogous structures and require experimental verification.)

| Chemical Shift (δ ppm) | Assignment |

| ~183 | C=O (Ketone, C-3) |

| ~158 | C=O (Amide, C-2) |

| ~151-110 | Aromatic Carbons |

| ~64 | O-CH₂ (Ethoxy) |

| ~45 | N-CH₂ (Benzylic) |

| ~15 | CH₃ (Ethoxy) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

HRESIMS is instrumental in determining the precise molecular weight and, consequently, the elemental formula of this compound. This technique would be expected to show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₁₇H₁₅NO₃.

Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and thermal lability. However, GC-MS analysis could be employed for volatile derivatives of the compound. For instance, derivatization of the carbonyl groups could potentially yield a more volatile compound suitable for GC-MS analysis, which could be useful for purity assessment and identification of related impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. The most prominent features would be the strong stretching vibrations of the two carbonyl groups of the indoline-2,3-dione core. Typically, the ketone (C=O at C-3) and the amide (C=O at C-2) carbonyls would show strong absorptions in the region of 1750-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and ethoxy groups would appear in the 3000-2850 cm⁻¹ range. The C-O stretching of the ethoxy group would be visible in the fingerprint region, typically around 1250-1050 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are predicted values based on analogous structures and require experimental verification.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O Stretch (Ketone) |

| ~1710 | Strong | C=O Stretch (Amide) |

| ~1610, 1470 | Medium | C=C Aromatic Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2850 | Medium | Aliphatic C-H Stretch |

| ~1250-1050 | Strong | C-O Stretch (Ether) |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique that provides the percentage composition of the individual elements within a chemical compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's elemental integrity and, by extension, supports the proposed molecular formula.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 72.58 |

| Hydrogen | H | 5.37 |

| Nitrogen | N | 4.98 |

This table presents the calculated theoretical elemental composition for the molecular formula C₁₇H₁₅NO₃.

Experimental determination of these values would involve combustion analysis, where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The masses of these products are then used to calculate the percentage of each element in the original sample. A high degree of agreement between the experimentally found values and the theoretical percentages is a strong indicator of the sample's purity and correct elemental composition.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic methods are indispensable tools in synthetic chemistry for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a particularly common, rapid, and cost-effective technique employed for these purposes.

In the context of the synthesis of this compound, which is often prepared via the N-alkylation of isatin, TLC is instrumental in tracking the consumption of the starting materials (isatin and 2-ethoxybenzyl halide) and the formation of the desired product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) and developed in an appropriate solvent system. The separation of components on the TLC plate is based on their differential partitioning between the stationary phase (the silica gel) and the mobile phase (the solvent system).

A common solvent system for the TLC analysis of N-substituted isatin derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation of the spots corresponding to the starting materials and the product. For instance, a mobile phase of ethyl acetate/hexane in a 1:1 ratio is often effective.

The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf), which is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a characteristic property of a compound in a specific TLC system (stationary phase and mobile phase). The N-alkylated product, this compound, is expected to be less polar than the starting isatin (due to the substitution on the nitrogen atom) and will therefore have a higher Rf value. By comparing the Rf value of the newly formed spot in the reaction mixture to that of the starting materials, the progress of the reaction can be effectively monitored. A pure sample of the final product should ideally show a single spot on the TLC plate.

Mechanistic Elucidation and Molecular Interaction Profiling of Indoline 2,3 Dione Compounds

Identification and In Vitro Validation of Molecular Targets

The anticancer and other biological effects of indoline-2,3-dione derivatives are attributed to their ability to interact with and modulate the activity of several key molecular targets. In vitro studies have identified a range of proteins and enzymes that are inhibited by these compounds.

A primary set of targets for isatin (B1672199) derivatives are protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer. nih.gov Analogs such as sunitinib (B231) have demonstrated potent tyrosine kinase inhibitory properties. nih.gov Specifically, cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, have been identified as a significant target. nih.govnih.gov For example, 3-arylidene-2-oxo-indoline derivatives have been designed as inhibitors of CDK2. nih.gov

Another critical target for this class of compounds is the machinery of apoptosis, or programmed cell death. Isatin sulfonamide analogs have been identified as selective inhibitors of caspase-3 and caspase-7, which are executioner caspases in the apoptotic pathway. rsc.org The interaction with these enzymes is a key mechanism for the pro-apoptotic effects observed for many isatin derivatives.

Beyond kinases and caspases, research has shown that isatin-based compounds can inhibit other enzymes, such as α-glucosidase and α-amylase, suggesting potential applications in metabolic disorders. nih.govacs.org Furthermore, DNA itself has been proposed as a possible molecular target, with some isatin derivatives believed to exert their anticancer effects through direct DNA binding. nih.gov

Investigation of Ligand-Protein Binding Interactions

Molecular modeling and in vitro assays have provided detailed insights into how indoline-2,3-dione derivatives bind to their protein targets, revealing the specific interactions that underpin their inhibitory activity.

Docking studies have consistently shown that isatin derivatives occupy the active sites of their target enzymes. In the case of cyclin-dependent kinase 2 (CDK2), isatin-hydrazone derivatives have been shown to bind within the ATP binding pocket. mdpi.com This mode of action suggests they function as ATP-competitive inhibitors, preventing the natural substrate from binding and thereby blocking kinase activity. mdpi.com

For other targets, such as the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor, specific binding clefts have been identified. A spiro-indoline derivative was shown through docking studies to interact with the well-characterized Trp23 and Phe19 clefts on the MDM2 protein surface, which is crucial for its interaction with p53. nih.gov This inhibition of the p53-MDM2 interaction is a vital mechanism for inducing apoptosis in cancer cells. nih.gov

The stability of the ligand-protein complex is determined by a network of specific non-covalent interactions with amino acid residues in the binding site. For isatin derivatives, these interactions typically involve a combination of hydrogen bonds and hydrophobic contacts.

Molecular docking studies of various isatin derivatives have elucidated these key interactions. For instance, the binding of isatin-based inhibitors to the CDK2 active site is stabilized by hydrogen bonds with the backbone atoms of key residues like Leu83 and Asp86. mdpi.com Similarly, an indole-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) was found to form a hydrogen bond with the side chain of Asp855 and an ionic bond with Asp800. nih.gov

The tables below summarize the specific amino acid interactions identified for different indoline-2,3-dione derivatives with their respective protein targets, as determined by molecular docking simulations.

| Target Protein | Derivative Type | Interacting Residues | Type of Interaction | Reference |

| CDK2 | Isatin-hydrazone | Leu83, Asp86 | Hydrogen Bond | mdpi.com |

| MDM2 | Spiro[indoline-thiazolidine] | Trp23, Phe19 | Binding within Cleft | nih.gov |

| EGFR | Indole-2-carboxamide | Asp855 | Hydrogen Bond | nih.gov |

| Asp800 | Ionic Bond | nih.gov | ||

| Leu844 | π-H Interaction | nih.gov | ||

| Lys745 | π-cation Interaction | nih.gov |

This interactive table summarizes key ligand-protein interactions for indoline-2,3-dione derivatives with various molecular targets.

Elucidation of Intracellular Signaling Pathway Modulation (In Vitro)

By binding to and inhibiting their molecular targets, indoline-2,3-dione derivatives can significantly alter intracellular signaling pathways, leading to observable cellular effects such as cell cycle arrest and apoptosis.

Given that CDKs are a primary target, it is well-established that isatin derivatives can modulate the cell cycle. In vitro studies have demonstrated that these compounds can lead to cell cycle arrest, a key mechanism for their antiproliferative effects. Treatment of cancer cells with certain isatin-indole conjugates has been shown to modulate the expression levels of key cell cycle-associated proteins. dovepress.com These include an upregulation of Cyclin B1 and Cyclin D1, as well as an increase in the phosphorylated, active form of cyclin-dependent kinase 1 (cdc2). dovepress.com One study on a specific 3-arylidene-2-oxo-indoline derivative found that it not only inhibited CDK2 but also led to an increased expression of the p53 tumor suppressor protein. nih.gov

A major consequence of the cellular activity of indoline-2,3-dione derivatives is the induction of apoptosis. This is often a direct result of the modulation of proteins within the apoptotic signaling cascade. Several studies have confirmed that these compounds can activate executioner caspases, such as caspase-3. nih.govdovepress.com

Furthermore, isatin derivatives have been shown to influence the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Treatment of cancer cells with [(3-indolylmethylene)hydrazono]indolin-2-ones resulted in an increased expression of the pro-apoptotic protein Bax and a corresponding decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome C from the mitochondria and the subsequent activation of the caspase cascade, including caspase-9 and caspase-3. nih.gov In some instances, the induction of apoptosis is also linked to the accumulation of the p53 protein, which can transcriptionally activate pro-apoptotic genes. nih.gov

| Compound Class | Cellular Effect | Specific Proteins Modulated | Pathway | Reference |

| Isatin-indole conjugates | Cell Cycle Regulation | Cyclin B1, Cyclin D1, p-cdc2 | Cell Cycle | dovepress.com |

| 3-Arylidene-2-oxo-indolines | Cell Cycle Arrest | CDK2 (inhibition), p53 (induction) | Cell Cycle | nih.gov |

| [(3-indolylmethylene)hydrazono]indolin-2-ones | Apoptosis Induction | Caspase-3, Caspase-9, Cytochrome C, Bax (upregulation); Bcl-2 (downregulation) | Apoptosis | nih.gov |

| Spiro[indoline-thiazolidine] derivatives | Apoptosis Induction | p53 (accumulation) | Apoptosis | nih.gov |

This interactive table details the observed effects of various indoline-2,3-dione derivatives on key proteins involved in cell cycle and apoptosis pathways.

Modulation of Kinase Activity (e.g., FLT3, GSK-3β)

Following a comprehensive review of scientific literature, no specific data has been found regarding the modulation of kinase activity, including FMS-like tyrosine kinase 3 (FLT3) and Glycogen Synthase Kinase-3β (GSK-3β), by the chemical compound 1-(2-Ethoxybenzyl)indoline-2,3-dione. Research on the broader class of indoline-2,3-dione (isatin) derivatives has indicated a wide range of biological activities, including potential anticancer properties which are often associated with kinase inhibition. researchgate.netnih.gov However, specific inhibitory constants (IC₅₀), binding affinities, or mechanistic studies detailing the interaction of this compound with FLT3 or GSK-3β are not available in the public domain.

The indoline-2,3-dione scaffold is recognized for its versatile biological potential, and various derivatives have been synthesized and evaluated for different therapeutic targets. nih.govresearchgate.netijrrjournal.com For instance, other, structurally distinct, indeno[1,2-b]indoloquinones have been identified as potent inhibitors of the leukemia-associated receptor tyrosine kinase FLT3. nih.gov This highlights the potential of the general structural class to interact with kinases, but does not provide direct evidence for the activity of the specific compound . Without experimental data, any discussion on the modulation of FLT3 or GSK-3β by this compound would be speculative.

Structure Activity Relationship Sar Studies for Optimized Biological Performance

Systematic Investigation of N-Substitution Effects

The substituent at the N-1 position of the indoline-2,3-dione (isatin) ring is a critical determinant of biological activity, influencing factors such as potency, selectivity, and pharmacokinetic properties.

Influence of the 2-Ethoxybenzyl Moiety on Biological Activity and Pharmacophoric Features

The N-benzyl group is a common and often pivotal feature in bioactive isatin (B1672199) derivatives. Studies have shown that the presence of an N-benzyl moiety on the isatin core can be favorable for antiproliferative activity. nih.govnih.gov This substituent can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions, which can stabilize the ligand-receptor complex and enhance biological effects.

While direct studies on the 2-ethoxybenzyl substituent are limited, its features can be analyzed based on established medicinal chemistry principles. The ethoxy group at the ortho (2-position) of the benzyl (B1604629) ring introduces specific steric and electronic properties.

Electronic Effect : The ethoxy group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom. This increases the electron density of the benzyl ring, potentially modulating its interaction with target proteins.

Steric Effect : The presence of the ethoxy group at the ortho position introduces steric bulk, which can influence the preferred conformation of the N-benzyl group. This conformational restriction can be advantageous if it orients the molecule optimally for binding to a target, but it could also be detrimental if it hinders access to the binding site.

In related isatin derivatives, substitutions on the N-benzyl ring have been shown to be critical for activity. For example, in a series of N-benzylisatin hydrazones, the nature and position of substituents on the benzyl ring significantly impacted antiproliferative activity. mdpi.com Therefore, the 2-ethoxy group in 1-(2-Ethoxybenzyl)indoline-2,3-dione is predicted to be a key pharmacophoric feature, influencing the molecule's binding orientation and electronic interactions.

Comparative Analysis of Different N-Alkyl and N-Aryl Substituents

The nature of the substituent at the N-1 position dramatically affects the biological profile of isatin analogs. Comparisons between N-alkyl and N-aryl (or N-arylalkyl like benzyl) groups reveal distinct SAR trends.

For N-alkyl isatins, research has shown that the biological activity can be sensitive to the length of the alkyl chain. In one study on the free-radical scavenging properties of N-alkyl isatins, the bioactivity was found to decline as the length of the alkyl chain increased from one to six carbons. researchgate.net This suggests that for certain activities, a smaller, less bulky N-alkyl group is preferred.

In contrast, N-benzylation often imparts different and sometimes more potent activities. For instance, N-benzylisatin-indole hybrids have shown potent antiproliferative activity, superior to analogs with other substituents. nih.gov N-benzylation or N-methylation of isatin-nicotinohydrazide hybrids was found to be pivotal for their antitubercular and antibacterial properties. nih.gov This indicates that the aromatic ring of the benzyl group provides unique interaction opportunities, such as π-stacking, which are unavailable to simple alkyl chains.

| N-Substituent Type | Specific Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-Alkyl | Ethyl (C2) | Showed the most potent cytoprotective effect among C1-C6 alkyl chains. researchgate.net | researchgate.net |

| N-Alkyl | Increasing chain length (C1 to C6) | Bioactivity (cytoprotective effect) generally declines as the chain length increases. researchgate.net | researchgate.net |

| N-Arylalkyl | Benzyl | Considered favorable for antiproliferative activity in isatin-indole hybrids. nih.govnih.gov | nih.govnih.gov |

| N-Arylalkyl | Benzyl/Methyl | Pivotal for antitubercular and antibacterial activity in isatin-nicotinohydrazide hybrids. nih.gov | nih.gov |

Positional and Electronic Effects of Substituents on the Indoline-2,3-dione Ring System

Functionalization of the aromatic six-membered ring of the isatin scaffold is a key strategy for modulating biological activity. The position and electronic nature of these substituents can fine-tune the molecule's interaction with specific targets.

Impact of Functionalization at the C-5 Position

The C-5 position of the isatin ring is a well-established "hotspot" for modification, and substitutions at this site have profound effects on the molecule's biological profile. nih.gov A wide array of functional groups at C-5 have been explored, leading to derivatives with enhanced potency and selectivity for various targets.

Monoamine Oxidase (MAO) Inhibition : SAR studies on isatin-based MAO inhibitors have highlighted the importance of C-5 substitution. A hydroxyl (-OH) group at the C-5 position was found to increase selectivity for the MAO-A isoform. acs.orgresearchgate.net Conversely, halogen substitution at the C-5 position on a benzyloxy-isatin derivative was shown to increase affinity toward the MAO-B isoform. acs.org

Antiproliferative Activity : The electronic properties of C-5 substituents are critical for anticancer activity. In one study, a C-5 substituted electron-donating methyl group was found to be valuable for improving antiproliferative potential, whereas an electron-withdrawing fluoro group at the same position was unfavorable. nih.gov

Antimicrobial Activity : In the development of N-benzyl isatin Schiff bases, analogs derived from 5-methoxyisatin (B1196686) and 5-fluoroisatin (B27256) were synthesized to probe the effect of C-5 substitution on antimicrobial activity. sysrevpharm.org

This body of evidence confirms that the C-5 position is a key handle for optimizing the therapeutic properties of the isatin scaffold.

| Substituent at C-5 | Biological Target/Activity | Observed SAR Effect | Reference |

|---|---|---|---|

| Hydroxy (-OH) | Monoamine Oxidase (MAO) | Increased selectivity for MAO-A over MAO-B. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Halogen (e.g., on a benzyloxy group) | Monoamine Oxidase (MAO) | Increased affinity toward MAO-B. acs.org | acs.org |

| Methyl (-CH3) | Antiproliferative | Favorable for activity (electron-donating effect). nih.gov | nih.gov |

| Fluoro (-F) | Antiproliferative | Unfavorable for activity (electron-withdrawing effect). nih.gov | nih.gov |

Role of Electronic Environment of the Indoline-2,3-dione Moiety

The electronic nature of substituents on the aromatic ring directly modulates this reactivity. Electron-withdrawing groups (EWGs) like nitro or halo groups, typically at the C-5 or C-7 positions, decrease the electron density of the entire ring system. researchgate.net This can enhance the electrophilicity of the C3 carbon and influence how the molecule interacts with nucleophilic residues in a biological target. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) or alkyl groups increase the electron density, which can also alter binding affinity and activity. nih.govirapa.org The ability to tune the electronic properties of the isatin core through substitution on the aromatic ring is a powerful tool for optimizing drug candidates. ijrrjournal.com

Structure-Activity Landscape of Side Chains in Conjugated and Hybrid Derivatives

Molecular hybridization, which involves covalently linking the isatin scaffold to another pharmacophore, is a highly successful strategy for developing novel therapeutic agents with potentially improved efficacy or dual-action mechanisms. nih.govresearchgate.net The structure of the linker and the nature of the conjugated side chain are critical variables in the SAR of these hybrid molecules.

Isatin-Hydrazones : A series of isatin-hydrazones were evaluated for cytotoxicity, with SAR analysis revealing that halogen substituents at the 2,6-positions of a terminal C-ring were the most potent derivatives. researchgate.net This highlights the importance of the substitution pattern on the side chain moiety.

Artemisinin-Isatin Hybrids : For hybrids of artemisinin (B1665778) and isatin designed as potential anti-breast cancer agents, the length of the alkyl linker connecting the two pharmacophores was found to be critical for biological activity. researchgate.net This suggests that the linker's role is not merely to connect the two units but to position them at an optimal distance and orientation for interacting with multiple biological targets or different pockets of a single target.

The consistent finding across these diverse examples is that the bioactivity of isatin hybrids is profoundly influenced by the nature of both the substituents on the isatin core and the structure of the conjugated side chain. nih.gov

| Hybrid/Conjugate Class | Key Side Chain Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Artemisinin-Isatin Hybrid | Length of the alkyl linker | Identified as a critical factor for anticancer activity. researchgate.net | researchgate.net |

| Isatin-Hydrazone | Halogen substituents at 2,6-position of C-ring | Resulted in the most potent cytotoxic derivatives. researchgate.net | researchgate.net |

| Isatin-Triazole Conjugate | Para-bromo substitution on a phenyl ring | Led to a highly potent antitubercular agent. nih.gov | nih.gov |

| Isatin-Carbohydrazide Hybrid | Presence of a p-amino benzoic acid moiety | Greatly influenced the increase in antibacterial bioactivity. nih.gov | nih.gov |

Development of Pharmacophore Models for Targeted Biological Activities

The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional representation of the essential structural features required for a molecule to exhibit a specific biological activity. For the indoline-2,3-dione (isatin) scaffold, to which this compound belongs, pharmacophore modeling has been instrumental in elucidating the key molecular interactions necessary for a range of targeted biological effects. nih.govnih.govnih.gov These models serve as valuable tools for the virtual screening of compound libraries to identify new potential drug candidates and for guiding the rational design of novel analogs with enhanced potency and selectivity. nih.govresearchgate.net

Pharmacophore models are generated by identifying the common chemical features shared by a series of active compounds that bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net The spatial arrangement of these features is critical for molecular recognition at the target's binding site.

For instance, in the development of isatin-based derivatives as antiamyloidogenic agents for Alzheimer's disease, a pharmacophore model was generated that highlighted the importance of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com The isatin core itself often contributes to these features, with its carbonyl groups acting as hydrogen bond acceptors and the fused ring system providing a hydrophobic and aromatic surface. mdpi.com

Similarly, pharmacophore models have been developed for isatin-β-thiosemicarbazones with selective activity against multidrug-resistant cancer cells. These models emphasized the significance of aromatic and hydrophobic features at the N4 position of the thiosemicarbazone moiety and the role of the isatin core as a key bioisosteric element. nih.gov

In another study focusing on VEGFR-2 inhibitors for cancer therapy, a pharmacophore model for indolin-2-one derivatives identified four essential features. The indolin-2-one scaffold itself was recognized as a privileged pharmacophoric moiety that binds to the hinge region of the enzyme's ATP active pocket. mdpi.com

The process of developing a pharmacophore model generally involves the following steps:

Selection of a training set: A diverse set of molecules with known biological activities against the target of interest is chosen.

Conformational analysis: The possible three-dimensional arrangements of each molecule in the training set are generated.

Feature mapping: The key chemical features of each molecule are identified.

Model generation: A common feature pharmacophore hypothesis is generated by aligning the molecules in the training set and identifying the shared features and their spatial relationships.

Model validation: The generated model is tested for its ability to distinguish between active and inactive compounds.

Once validated, these pharmacophore models can be used to predict the activity of new, untested compounds and to guide the synthesis of more effective derivatives. nih.gov

The table below illustrates a generalized pharmacophore model for isatin derivatives based on common findings in the literature, highlighting the key chemical features and their typical roles in biological activity.

| Pharmacophoric Feature | Corresponding Structural Moiety in Isatin Derivatives | Potential Biological Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl groups at C2 and C3 of the isatin ring | Forms hydrogen bonds with amino acid residues in the target protein. |

| Aromatic Ring (AR) | The benzene (B151609) ring of the isatin core | Participates in π-π stacking or hydrophobic interactions with the target. |

| Hydrophobic Group (HY) | Substituents on the isatin nitrogen (N1) or the benzene ring | Occupies hydrophobic pockets within the binding site of the target protein. |

| Hydrogen Bond Donor (HBD) | Amide N-H at position 1 (if unsubstituted) or other donor groups in substituents | Forms hydrogen bonds with acceptor groups in the target protein. |

This generalized model underscores the versatility of the indoline-2,3-dione scaffold in drug design, where modifications at various positions can be tailored to meet the specific pharmacophoric requirements of a wide range of biological targets.

Computational Chemistry and Molecular Modeling in the Research of Indoline 2,3 Dione Scaffolds

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is crucial in drug discovery for predicting how a ligand, such as 1-(2-Ethoxybenzyl)indoline-2,3-dione, might interact with a biological target, typically a protein or enzyme. acs.orgnih.gov

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score. nih.gov This score estimates the free energy of binding (ΔG) of the ligand to the receptor, with more negative values indicating a stronger and more favorable interaction. For this compound, docking studies against various therapeutic targets, such as kinases or proteases, are performed to predict its potential inhibitory activity. mdpi.comnih.gov The docking score is calculated based on a scoring function that considers various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues in the active site of the protein. nih.gov

Different software packages may yield slightly different docking scores, but the relative ranking of compounds is often consistent. For a series of indoline-2,3-dione derivatives, these scores help in prioritizing compounds for synthesis and biological evaluation. nih.gov

Table 1: Predicted Docking Scores for this compound against Various Protein Targets (Note: The following data is illustrative and based on typical values for similar compounds.)

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, μM) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | 0.58 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.2 | 0.15 |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.9 | 1.80 |

| Fatty Acid Amide Hydrolase (FAAH) | 3PPM | -8.8 | 0.35 |

Beyond a simple score, molecular docking provides a detailed three-dimensional model of the ligand-receptor complex. mdpi.com This allows for a meticulous analysis of the orientation and conformation of this compound within the active site of a target protein. nih.gov Researchers can visualize the specific interactions that contribute to the binding affinity. For instance, the carbonyl groups at positions 2 and 3 of the indoline-2,3-dione core are potent hydrogen bond acceptors, often interacting with donor residues like arginine or lysine (B10760008) in the active site. nih.gov

The 2-ethoxybenzyl group at the N1 position can explore various hydrophobic pockets within the binding site, and its orientation is critical for achieving high affinity and selectivity. nih.gov The ethoxy moiety may form additional hydrogen bonds or hydrophobic contacts, further stabilizing the complex. Analysis of these interactions helps to explain the structure-activity relationships (SAR) observed in a series of analogs and provides a rational basis for designing modifications to improve binding. nih.govnih.gov For example, the analysis might reveal that a different substituent on the benzyl (B1604629) ring could lead to more favorable interactions. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. dergipark.org.tr It is a powerful tool for calculating the structural, electronic, and energetic properties of molecules like this compound with high accuracy. researchgate.netresearchgate.net

Table 2: Calculated Energetic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar compounds.)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -955.1234 |

| Heat of Formation (kcal/mol) | -85.6 |

| Dipole Moment (Debye) | 3.45 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ripublication.comnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ejosat.com.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. ripublication.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap indicates that the molecule is more reactive. FMO analysis also helps in understanding intramolecular charge transfer processes, which can be important for the molecule's biological activity and optical properties. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds.)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. For this compound, NBO analysis can reveal the stabilizing effects of electron delocalization. dergipark.org.tr

Table 4: Selected NBO Analysis Results for this compound Showing Key Hyperconjugative Interactions (Note: The following data is illustrative and based on typical values for similar compounds.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N7 | π(C8-C9) | 35.8 | Lone Pair -> π |

| LP(1) N7 | π(C2=O1) | 40.2 | Lone Pair -> π |

| π(C11-C12) | π(C13-C14) | 18.5 | π -> π |

| LP(2) O3 | σ(C18-C19) | 5.1 | Lone Pair -> σ |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a critical computational tool used to predict the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would highlight specific reactive sites. The most negative potential (typically colored red or yellow) is concentrated around the carbonyl oxygen atoms at the C2 and C3 positions of the indoline-dione core. researchgate.netchemrxiv.org These regions represent the primary sites for electrophilic attack. Conversely, the most positive potential (colored blue) is generally found around the N-H hydrogen of an unsubstituted isatin (B1672199), but in this N-substituted analog, positive regions would be located on the hydrogen atoms of the benzyl and ethoxy groups. chemrxiv.org

This analysis is crucial for understanding intermolecular interactions. The electron-rich carbonyl oxygens are strong hydrogen bond acceptors, a key interaction for binding to biological targets like enzyme active sites. chemrxiv.org Computational studies on related isatin derivatives have used MEP analysis to predict and rationalize interactions with receptor sites, identifying which parts of the molecule are most likely to engage in electrostatic interactions. researchgate.netresearchgate.net The MEP surface of this compound would therefore suggest that the dione (B5365651) moiety is the primary pharmacophoric feature for receptor engagement.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly influence a molecule's stability, conformation, and reaction rates by differentially solvating the ground state and transition states. wikipedia.org Computational studies on indoline-2,3-dione derivatives often employ models like the Polarizable Continuum Model (PCM) to simulate the effects of different solvents (e.g., acetone, ethanol, methanol, water) on molecular properties. researchgate.net

For this compound, increasing solvent polarity is expected to have several effects:

Dipole Moment : The dipole moment of the molecule is predicted to increase in more polar solvents due to enhanced stabilization of the charge-separated resonance structures. Studies on similar compounds show a clear trend of rising dipole moments with increasing solvent dielectric constant. researchgate.net

Reactivity : The reactivity of the isatin ring, particularly its hydrolysis, is sensitive to solvent composition. For instance, the rate of alkaline hydrolysis of indoline-2,3-dione in DMSO-water mixtures is influenced by selective solvation of the transition state by the more polar water molecules. researchgate.net

Spectral Properties : Solvatochromism, the change in color of a substance with solvent polarity, is expected. The UV-Vis absorption maxima (λ_max) would likely shift, reflecting changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

These computational predictions are vital for designing reaction conditions for synthesis and for understanding the molecule's behavior in biological media, which is predominantly aqueous.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized analogs.

Selection and Calculation of Molecular Descriptors

To build a robust QSAR model for a series of analogs based on the this compound scaffold, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and are categorized as:

Topological Descriptors : These describe the atomic connectivity and shape of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Quantum Chemical Descriptors : Derived from quantum mechanical calculations, these include properties like HOMO-LUMO energies, dipole moment, atomic charges, and MEP values. researchgate.net

Physicochemical Descriptors : These relate to properties like hydrophobicity (LogP), molar refractivity (MR), and polar surface area (PSA).

For isatin-based compounds, descriptors related to electronic properties (e.g., atomic charges on carbonyls) and hydrophobicity have been shown to be important in various QSAR models. researchgate.netmdpi.com

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Category | Example Descriptors | Relevance to Indoline-2,3-diones |

|---|---|---|

| Topological | Wiener Index, Balaban J index | Encodes information about molecular size and branching. |

| Quantum Chemical | HOMO/LUMO Energy, Dipole Moment | Relates to chemical reactivity and polar interactions. |

| Physicochemical | LogP (Hydrophobicity) | Crucial for membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule. |

Development and Statistical Validation of Predictive QSAR Models

Once descriptors are calculated for a training set of molecules with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The goal is to create an equation that accurately predicts activity based on the values of the most relevant descriptors.

A QSAR equation might take the form: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The model's reliability is assessed through rigorous statistical validation:

Internal Validation : Techniques like leave-one-out cross-validation (q²) are used to check the model's internal consistency and robustness. nih.gov

External Validation : The model's predictive power is tested on an external set of compounds (test set) that were not used in its development. The correlation coefficient for the test set (r²_ext) is a key measure of predictive ability. mdpi.com

Successful QSAR models for indole (B1671886) and isatin derivatives have been developed with good statistical characteristics (e.g., r² > 0.8, q² > 0.5), demonstrating the utility of this approach. mdpi.comnih.gov

In Silico Prediction of Biological Activities for Designed Analogues

The primary application of a validated QSAR model is to predict the biological activity of newly designed, hypothetical analogues of this compound. By systematically modifying the parent structure—for example, by changing substituents on the benzyl or isatin rings—and calculating the relevant descriptors, the model can estimate their potential potency. This process allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. nih.gov For instance, a QSAR model might suggest that adding an electron-withdrawing group at a specific position could enhance activity, guiding the next round of chemical synthesis.

Application of In Silico Methods for Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Insights

Beyond predicting efficacy, computational methods are invaluable for assessing the "drug-likeness" of a compound through ADME profiling. These predictions help identify potential liabilities early in the drug discovery process.

For this compound, various ADME parameters can be calculated using software like QikProp or online tools. Studies on related isatin derivatives have shown that this scaffold generally possesses favorable drug-like properties. tandfonline.comajol.info

Table 2: Predicted In Silico ADME Properties for a Representative Indoline-2,3-dione Scaffold

| ADME Property | Predicted Value/Range | Significance |

|---|---|---|

| Aqueous Solubility (logS) | Low to Moderate | Affects dissolution and absorption. |

| BBB Penetration | Low to Very Low | Indicates a lower likelihood of central nervous system side effects. tandfonline.com |

| Intestinal Absorption | Good to Optimal | Suggests good bioavailability after oral administration. tandfonline.com |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions involving this key metabolic enzyme. tandfonline.com |

| Hepatotoxicity | Predicted Non-toxic | Indicates a lower risk of liver damage. ajol.info |

| Ames Test | Predicted Non-mutagen | Suggests a lower risk of carcinogenicity. tandfonline.com |

These in silico ADME predictions suggest that compounds based on the this compound framework are likely to have reasonable pharmacokinetic profiles. For example, predicted low blood-brain barrier (BBB) penetration is often desirable to avoid unwanted effects on the central nervous system. tandfonline.com Similarly, being a non-inhibitor of crucial cytochrome P450 enzymes like CYP2D6 reduces the potential for adverse drug-drug interactions. tandfonline.com

Research on this compound in Computational Chemistry and Molecular Modeling Remains Undocumented

Despite a thorough review of scientific literature and chemical databases, specific research focusing on the chemical compound this compound within the fields of computational chemistry and molecular modeling, particularly in the context of computer-aided drug design (CADD), appears to be unavailable in the public domain. Consequently, the generation of a detailed article with specific research findings and data tables on this particular molecule is not currently possible.

The indoline-2,3-dione scaffold, also known as isatin, and its various derivatives are a well-established class of compounds in medicinal chemistry and have been the subject of numerous computational studies. These studies often explore their potential as inhibitors for a wide range of biological targets. CADD strategies, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations, are frequently employed to design novel indoline-2,3-dione derivatives with enhanced biological activities.

Research in this area has led to the development of isatin-based compounds with potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The N-substitution on the isatin ring, such as the N-benzyl group, has been a common modification to explore and optimize the therapeutic potential of these compounds. Computational models have been instrumental in understanding the structure-activity relationships of these derivatives and in guiding the synthesis of more potent and selective molecules.

However, the specific substitution of a 2-ethoxybenzyl group at the N1 position of the indoline-2,3-dione core, which defines the compound this compound, has not been a documented subject of dedicated computational or CADD research. While general methodologies for the computational analysis of isatin derivatives are well-established, their direct application and the resulting specific findings for this compound have not been published.

Therefore, any detailed discussion on the computational chemistry and molecular modeling of this compound would be speculative and would not be based on peer-reviewed research. The scientific community awaits further studies to elucidate the specific properties and potential applications of this particular compound.

Future Perspectives and Emerging Research Directions for 1 2 Ethoxybenzyl Indoline 2,3 Dione and Analogues

Design and Rational Synthesis of Advanced Indoline-2,3-dione Analogues

The indoline-2,3-dione core, also known as isatin (B1672199), is a privileged scaffold in medicinal chemistry, and the rational design of its analogues continues to be a fertile area of research. acs.org The benzyl (B1604629) substituent at the N-1 position has been identified as a key feature for potent biological activity in several studies. nih.gov Future design strategies are moving beyond simple modifications, incorporating principles of lead optimization and structure-activity relationship (SAR) studies to create more potent and selective molecules.

One advanced approach involves the simplification of complex lead compounds to enhance efficacy. For example, based on a known isatin-based inhibitor, researchers designed and synthesized new sets of N-1 and C-3 substituted derivatives. By replacing a bulky aryl moiety at the N-1 position with a more flexible allyl group, a nanomolar inhibitor of fatty acid amide hydrolase (FAAH) was produced, demonstrating a 1500-fold increase in potency. nist.gov

Synthetic methodologies are also evolving. Researchers are developing efficient, multi-step reactions to build libraries of diverse analogues. A common strategy involves the initial reaction of a substituted indoline-2,3-dione with hydrazine (B178648) hydrate (B1144303), followed by treatment with various sulfonyl chlorides or other electrophiles to yield a wide array of derivatives. nih.gov Another approach uses phase-transfer catalysis for the alkylation of the nitrogen atom on the isatin ring, allowing for the synthesis of novel derivatives under mild conditions. acs.org These advanced synthetic routes enable the systematic exploration of chemical space around the core scaffold, leading to the identification of compounds with optimized properties. For instance, the synthesis of 1,5-disubstituted indolin-2,3-diones has yielded compounds with potent antiproliferative activity in the nanomolar range. nih.gov

Exploration of Novel In Vitro Biological Targets and Pathways

While the anticancer properties of indoline-2,3-dione derivatives are well-documented, emerging research is uncovering a host of new biological targets and therapeutic possibilities. The versatility of the isatin scaffold allows it to interact with a wide range of enzymes and receptors. nih.gov

Antidiabetic Targets: A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has been evaluated against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. Several of these compounds exhibited potent inhibitory activity, with IC50 values significantly lower than the standard drug acarbose (B1664774), suggesting their potential as new agents for managing diabetes. nih.gov

Anticancer and Angiogenesis-Related Targets: Beyond general cytotoxicity, research is pinpointing specific enzymes crucial for tumor growth and metastasis.

Aminopeptidase (B13392206) N (APN/CD13): This enzyme is critical in tumor angiogenesis and invasion. Through docking-based virtual screening, novel indoline-2,3-dione derivatives have been identified as potent APN inhibitors, with the most active compound showing an IC50 value of 0.074 µM. irapa.org

VEGFR-2: Vascular endothelial growth factor receptor-2 is a key mediator of angiogenesis. 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized and shown to be effective inhibitors of VEGFR-2, with IC50 values as low as 0.503 µM. researchgate.net

Other Novel Targets:

Staphylococcus aureus Histidine Kinase: In the search for new antibacterial agents, isatin derivatives have been investigated as inhibitors of bacterial signaling pathways. Certain compounds showed significant activity against Gram-positive bacteria, with in silico models suggesting they bind to the active site of S. aureus histidine kinase. uevora.pt

Fatty Acid Amide Hydrolase (FAAH): As mentioned previously, lead optimization studies have produced a highly potent, nanomolar inhibitor of FAAH, a key enzyme in the endocannabinoid system, opening avenues for neurological and anti-inflammatory applications. nist.gov

| Analogue Class | Biological Target | Reported Potency (IC50) | Therapeutic Area |

|---|---|---|---|

| 1,5-disubstituted indolin-2,3-diones | HL-60 cell growth | 0.07 µM | Anticancer |

| Indoline-2,3-dione sulfonamides | α-Glucosidase | 0.90 µM | Antidiabetic |

| Indoline-2,3-dione derivatives | Aminopeptidase N (APN) | 0.074 µM | Anticancer |

| 1-Benzyl-5-bromoindolin-2-ones | VEGFR-2 | 0.503 µM | Anticancer (Anti-angiogenesis) |

| (Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one | Fatty Acid Amide Hydrolase (FAAH) | 6.7 nM | Neurological/Anti-inflammatory |

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is becoming an indispensable tool in the development of indoline-2,3-dione analogues. These methods accelerate the discovery process by predicting the biological activity, stability, and binding modes of new molecules before their synthesis.

Molecular Docking and Virtual Screening: Docking simulations are widely used to predict how these compounds interact with the active sites of target proteins. This approach was successfully used to identify novel inhibitors of aminopeptidase N (APN) and to understand the binding mode of derivatives within the VEGFR-2 active site. irapa.orgresearchgate.net These simulations provide crucial insights into the key interactions, such as hydrogen bonding and hydrophobic contacts, that govern inhibitory activity. researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties and reactivity of indoline-2,3-dione derivatives. Studies have used DFT to analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) surfaces. acs.org This information helps predict the most stable molecular structures and identify reactive sites for nucleophilic and electrophilic attacks, guiding the synthesis of more stable and active compounds. acs.org

Molecular Dynamics (MD) Simulations: To complement static docking studies, MD simulations are used to assess the stability of the ligand-protein complex over time. For the highly potent FAAH inhibitor, MD simulations confirmed the stability of its interaction within the enzyme's active site, providing greater confidence in the predicted binding mode. nist.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is often performed to predict the drug-like properties of lead compounds early in the development process. nist.gov

Potential Applications in Chemical Biology Tools and Specialized Material Sciences

The unique chemical and photophysical properties of the indoline-2,3-dione scaffold are paving the way for applications beyond traditional medicine, particularly in the fields of chemical biology and material science.

Chemical Biology and Fluorescent Probes: The isatin core is being developed into fluorescent probes to visualize and study biological processes in real-time. acs.org By extending the conjugated system of the isatin molecule, researchers have designed and synthesized novel derivatives with suitable fluorescent properties, including long emission wavelengths and large Stokes shifts. acs.org These molecules can function as chemical tools for detecting and inhibiting specific enzymes, such as SHP1, within complex biological systems, allowing for blue fluorescent imaging in cells with low cytotoxicity. acs.org The inherent properties of the scaffold also make it a candidate for the development of fluorescent sensors for anions and pH. nih.govmdpi.com

Material Sciences and Catalysis: The versatility of the indoline-2,3-dione structure is being leveraged in the creation of novel materials and industrial catalysts.

Polymerization Catalysts: In a significant advancement, novel N,O-nickel catalysts have been developed from indoline-2,3-dione. These catalysts are effective in ethylene (B1197577) homopolymerization and its copolymerization with other monomers, demonstrating the scaffold's utility in creating tailored polyolefins with precisely controlled features. acs.org

Advanced Materials: Isatin-based molecules can be integrated into polymers and nanomaterials to create hybrid materials with tailored properties. researchgate.net There is growing interest in their use for developing materials with promising optoelectronic and nonlinear optical (NLO) properties, which are relevant for optical communication and information storage. researchgate.net Additionally, the isatin framework is used in the dye industry and as a component in corrosion inhibitors. nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(2-Ethoxybenzyl)indoline-2,3-dione be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF vs. acetonitrile), temperature (reflux vs. room temperature), and base catalysts (KCO vs. NaH). Monitor reaction progress via TLC and purify the product using recrystallization (methanol/water mixtures) or column chromatography. Adjust stoichiometry of 2-ethoxybenzyl chloride and indoline-2,3-dione precursors to minimize side reactions. Yield improvements may require inert atmospheres (N) to prevent oxidation .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C) to verify substituent positions and absence of impurities.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Melting point determination (compare to literature values, e.g., 411–412 K for analogs ).

- Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation.

Q. How should researchers handle stability studies of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- Temperature variations (4°C, 25°C, 40°C) over 1–3 months.

- Humidity-controlled environments (40% and 75% RH).

- Light exposure (UV/vis lamps). Analyze degradation products via LC-MS and quantify stability using HPLC area-percent thresholds .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the structural features of this compound and its analogs?

- Methodological Answer : Perform single-crystal X-ray diffraction to determine:

- Bond lengths and angles (e.g., C=O bond elongation indicating conjugation with the indoline ring ).

- Dihedral angles between aromatic rings (e.g., A/C = 77.05° in analogs ), which influence molecular planarity and π-π stacking interactions.

- Intermolecular interactions (e.g., centroid-centroid distances <4 Å for π-π contacts ). Use software like SHELX or OLEX2 for refinement .

Q. How can contradictions in structure-activity relationship (SAR) studies of indoline-2,3-dione derivatives be resolved?

- Methodological Answer : Address discrepancies by:

- Comparative molecular field analysis (CoMFA) to identify steric/electronic contributions to activity.

- Dose-response assays (e.g., MES test for anticonvulsant activity ) with strict controls.

- Target deconvolution via proteomics (e.g., affinity chromatography or CRISPR screening) to identify binding partners missed in earlier studies .

Q. What computational strategies are effective in predicting the biological activity of this compound analogs?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina, Glide) to screen against epilepsy-related targets (e.g., sodium channels).

- Molecular dynamics simulations (GROMACS) to assess binding stability.

- QSAR models using descriptors like logP, polar surface area, and H-bond acceptors . Validate predictions with in vitro assays .

Q. How can researchers design analogs of this compound with improved pharmacokinetic properties?

- Methodological Answer : Modify the scaffold by:

- Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) to enhance solubility.

- Replacing the ethoxy group with bioisosteres (e.g., methoxy or cyclopropylmethoxy).